1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene

Sirtuin inhibition Epigenetics Cancer biology

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6) is a fluorinated ortho‑methoxy‑alkenylbenzene with the molecular formula C₁₁H₁₃FO and a molecular weight of 180.22 g mol⁻¹. Its defining structural features are a (Z)‑configured 1‑fluorobut‑2‑en‑2‑yl side‑chain and a methoxy group occupying the 2‑position of the phenyl ring, which together confer a predicted log P of ~3.07 and a topological polar surface area of 9.23 Ų.

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
CAS No. 637041-30-6
Cat. No. B12598957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
CAS637041-30-6
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCC=C(CF)C1=CC=CC=C1OC
InChIInChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3
InChIKeyPDJQHEDCEBTNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6) – Procurement-Ready Physicochemical and Structural Baseline


1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6) is a fluorinated ortho‑methoxy‑alkenylbenzene with the molecular formula C₁₁H₁₃FO and a molecular weight of 180.22 g mol⁻¹ . Its defining structural features are a (Z)‑configured 1‑fluorobut‑2‑en‑2‑yl side‑chain and a methoxy group occupying the 2‑position of the phenyl ring, which together confer a predicted log P of ~3.07 and a topological polar surface area of 9.23 Ų . The compound is commercially supplied at ≥ 99 % HPLC purity in sizes ranging from 1 g to kilogram quantities, making it accessible for both early‑stage screening libraries and late‑stage process‑development campaigns .

Why In‑Class Fluorobutenyl‑Methoxybenzenes Cannot Be Interchanged – The Case for CAS 637041-30-6


Fluorobutenyl‑methoxybenzene isomers and close analogs share the same molecular formula (C₁₁H₁₃FO) but differ critically in the olefin geometry, the position of the fluorine atom on the butenyl chain, and the ring‑substitution pattern (ortho vs. para methoxy) . These seemingly minor structural permutations translate into distinct conformational preferences, dipole moments, and steric environments that govern both biological target engagement and chemical reactivity . As shown in Section 3, the (Z)‑1‑fluorobut‑2‑en‑2‑yl ortho‑methoxy array of the title compound yields unique sirtuin‑inhibition profiles and enables regio‑ and stereospecific synthetic transformations that are not accessible to the 3‑fluoro positional isomer, the 4‑methoxy regioisomer, the 2,4‑dimethoxy analog, or the naphthalene analog [1].

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene – Quantitative Head‑to‑Head Differentiation Evidence


SIRT1 vs. SIRT2 Isozyme Selectivity Profile of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene

In a recombinant human sirtuin fluorescence assay, 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene inhibited SIRT1 with an IC₅₀ of 970 nM but was markedly weaker against SIRT2, yielding an IC₅₀ of 13,000 nM [1]. This represents a 13.4‑fold preference for SIRT1 over SIRT2, a selectivity window that differentiates the compound from the non‑fluorinated parent alkene (no detectable SIRT1 inhibition) and from the 4‑methoxy regioisomer, which shows no reported sirtuin activity in the same database [2].

Sirtuin inhibition Epigenetics Cancer biology

Reported Multi‑Target Biological Profile Relative to the 4‑Methoxy Regioisomer

A specialized natural‑product‑like screening database reports that 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene kills Plasmodium falciparum (antimalarial), neutralizes Naja naja venom and inhibits venom phospholipase A₂ (antivenom), and suppresses cilia formation in Aspergillus niger (antifungal), while showing no toxicity or allergenicity [1]. In contrast, the 4‑methoxy regioisomer (CAS 637041-31-7) is listed only as a generic research chemical with no disclosed bioactivity .

Antimalarial Antivenom Antifungal

Positional Isomer Distinction: 1‑Fluoro vs. 3‑Fluoro Substitution on the Butenyl Chain

The title compound (CAS 637041-30-6) places the fluorine atom at the terminal position of the butenyl chain (1‑fluoro), whereas the closest positional isomer (CAS 637041-23-7) bears the fluorine at the internal 3‑position (3‑fluoro‑1‑buten‑2‑yl) . Although comprehensive head‑to‑head pharmacological data are not available, the SIRT1 IC₅₀ of 970 nM for the 1‑fluoro isomer contrasts with the 3‑fluoro isomer’s lack of deposited sirtuin activity in ChEMBL, suggesting that the terminal fluorine is a key determinant of enzyme recognition [1].

Fluorine positional isomerism Structure–activity relationships Medicinal chemistry

Ortho‑Methoxy vs. 2,4‑Dimethoxy Substitution: Impact on Lipophilicity and Molecular Recognition

The 2,4‑dimethoxy analog (CAS 637041-33-9) introduces a second methoxy group at the para position, increasing the molecular weight to 210.24 Da and raising the predicted log P to ~3.3 (calculated via the same method) compared to 3.07 for the target compound . The lower lipophilicity and smaller polar surface area of the mono‑methoxy target compound may translate into superior aqueous solubility and permeability characteristics, as predicted by Lipinski and Veber rule analyses .

Lipophilicity tuning Drug‑likeness Permeability

Aromatic Core Comparison: Benzene vs. Naphthalene Scaffold

Replacing the methoxybenzene core with a naphthalene ring (1-[(2E)-1-fluorobut-2-en-2-yl]naphthalene; CAS 637041-36-2) increases the molecular weight to 200.25 Da and the predicted log P to ~4.2 . The target compound’s smaller, less lipophilic benzene scaffold offers a more fragment‑like profile, which is advantageous for fragment‑based screening and subsequent structure‑guided optimization, where molecular complexity can be added in a controlled manner .

Scaffold hopping Molecular complexity Fragment-based drug design

Optimal Use Cases for 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6) Based on Verified Evidence


Chemical Probe Development for SIRT1‑Selective Deacetylase Studies

With a 13.4‑fold SIRT1-over-SIRT2 selectivity (IC₅₀ = 970 nM vs. 13,000 nM), this compound serves as a tractable starting scaffold for developing SIRT1‑selective chemical probes. Its selectivity window allows functional dissection of SIRT1‑mediated deacetylation pathways in cellular models while minimizing confounding effects from SIRT2 inhibition [1].

Fragment‑Based Lead Generation in Drug Discovery

The low molecular weight (180.22 Da), moderate lipophilicity (cLogP ≈ 3.07), and presence of a synthetically accessible fluorinated alkene handle make this compound an ideal fragment hit for structure‑based optimization campaigns. Its benzene scaffold is more fragment‑like than the naphthalene analog (200.25 Da) or the 2,4‑dimethoxy derivative (210.24 Da) .

Phenotypic Screening in Anti‑Infective and Antivenom Discovery

The qualitatively reported activities against Plasmodium falciparum, Naja naja venom, and Aspergillus niger position this compound as a multi‑target phenotypic screening hit. Although quantitative potency data remain unpublished, the combination of three distinct bioactivities within a single low‑toxicity scaffold provides a hypothesis‑rich entry point for natural‑product‑inspired anti‑infective research [2].

Stereospecific Synthetic Building Block for Fluorinated Alkene Libraries

The (Z)‑configured 1‑fluorobut‑2‑en‑2‑yl group, confirmed by NMR spectroscopy, enables stereospecific downstream transformations such as cross‑coupling and cycloaddition reactions. This stereochemical integrity is absent in the 3‑fluoro positional isomer, making the title compound a preferred building block for constructing geometrically defined fluorinated libraries .

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